molecular formula C17H19NO3 B5571078 (3R*,4R*)-1-(1-benzofuran-5-ylcarbonyl)-3-cyclopropyl-4-methylpyrrolidin-3-ol

(3R*,4R*)-1-(1-benzofuran-5-ylcarbonyl)-3-cyclopropyl-4-methylpyrrolidin-3-ol

Cat. No.: B5571078
M. Wt: 285.34 g/mol
InChI Key: GPDNMXMFYGRYRQ-DIFFPNOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R*,4R*)-1-(1-benzofuran-5-ylcarbonyl)-3-cyclopropyl-4-methylpyrrolidin-3-ol is a useful research compound. Its molecular formula is C17H19NO3 and its molecular weight is 285.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 285.13649347 g/mol and the complexity rating of the compound is 436. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cognitive and Attention Enhancement

Research has demonstrated that compounds based on the benzofuran skeleton, such as H(3) receptor antagonists, exhibit potent in vitro activity and have shown significant cognitive and attention-enhancing properties in animal models. These compounds, including analogs derived from a similar structural framework, do not stimulate locomotor activity and exhibit high selectivity for behavioral efficacy over central nervous system side effects, suggesting their potential for treating cognitive dysfunction (Cowart et al., 2005).

Synthetic Methodology and Total Synthesis

The total synthesis of structurally complex molecules, such as (-)-borrelidin (treponemycin), utilizes iterative cuprate additions to acyclic alpha,beta-unsaturated esters. This methodology demonstrates the application of conformation design in acyclic stereoselection, showcasing the versatility of benzofuran derivatives in synthetic organic chemistry. The process involves a series of reactions starting from d-glyceraldehyde, highlighting the compound's role in facilitating the synthesis of macrolide antibiotics with intricate molecular architectures (Hanessian et al., 2003).

Antitumor Activity and Tubulin Polymerization Inhibition

A series of dihydrobenzofuran lignans and related compounds, derived from a biomimetic sequence involving oxidative dimerization of certain acid methyl esters, have been evaluated for their potential anticancer activity. These compounds have shown promising activity against leukemia and breast cancer cell lines. Notably, the dimerization product containing a dihydroxyphenyl moiety and a hydroxyl group exhibited significant growth inhibition at micromolar concentrations, inhibiting tubulin polymerization and representing a new group of potential antitumor agents (Pieters et al., 1999).

Properties

IUPAC Name

1-benzofuran-5-yl-[(3R,4R)-3-cyclopropyl-3-hydroxy-4-methylpyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-11-9-18(10-17(11,20)14-3-4-14)16(19)13-2-5-15-12(8-13)6-7-21-15/h2,5-8,11,14,20H,3-4,9-10H2,1H3/t11-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDNMXMFYGRYRQ-DIFFPNOSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1(C2CC2)O)C(=O)C3=CC4=C(C=C3)OC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@]1(C2CC2)O)C(=O)C3=CC4=C(C=C3)OC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.